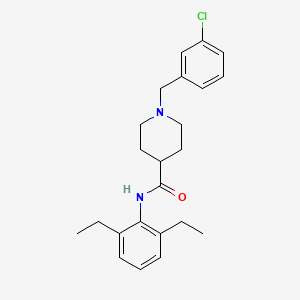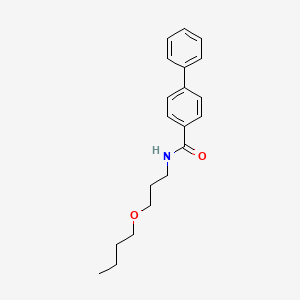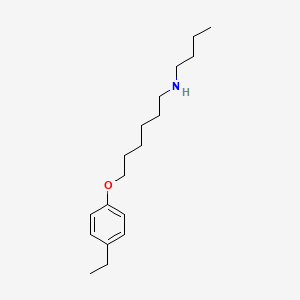![molecular formula C19H23ClN2O2 B5065720 (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5065720.png)
(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride, also known as NPC-12, is a chemical compound that has been studied for its potential use as a research tool in neuroscience. It is a selective dopamine D2 receptor agonist and has been shown to have an affinity for the D2 receptor subtype. This compound has been used to investigate the role of dopamine in various physiological and biochemical processes.
Mecanismo De Acción
(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride acts as a selective dopamine D2 receptor agonist, which means that it binds to and activates the D2 receptor subtype. This activation leads to an increase in dopamine release and subsequent activation of downstream signaling pathways. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of dopaminergic neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase locomotor activity in animal models, which suggests that it has a stimulatory effect on the dopaminergic system. This compound has also been shown to increase dopamine release in the striatum, which is a key region involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride in lab experiments has several advantages and limitations. One advantage is that it is a selective dopamine D2 receptor agonist, which allows for the investigation of the specific role of this receptor subtype in various processes. However, one limitation is that it is not a natural compound and may not fully mimic the effects of endogenous dopamine. Additionally, the use of this compound may be limited by its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the use of (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride in scientific research. One area of interest is the investigation of its potential use as a therapeutic agent for the treatment of dopamine-related disorders, such as Parkinson's disease. Additionally, this compound could be used to investigate the role of dopamine in other physiological and biochemical processes, such as learning and memory. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride involves several steps, including the reaction of 1-phenylcyclopentanone with 3-nitrobenzaldehyde to form 1-phenyl-3-(3-nitrobenzyl)cyclopentanol. This intermediate is then reduced with sodium borohydride to form (3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of this compound.
Aplicaciones Científicas De Investigación
(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride has been used in scientific research to investigate the role of dopamine in various physiological and biochemical processes. It has been shown to have an affinity for the D2 receptor subtype, which is involved in the regulation of reward, motivation, and movement. This compound has been used to study the effects of dopamine on these processes and has been shown to increase locomotor activity in animal models.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-21(23)18-10-6-7-16(13-18)14-20-15-19(11-4-5-12-19)17-8-2-1-3-9-17;/h1-3,6-10,13,20H,4-5,11-12,14-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASDMZPKPLYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5065638.png)
![methyl 4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5065649.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5065652.png)
![2-[(3-{[3-(4-nitrophenyl)acryloyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5065656.png)
![2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)



![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5065699.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5065718.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5065728.png)
![5-(4-propoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5065733.png)
![N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5065738.png)